7-Iodoisoindol-1-one
Description
7-Iodoisoindol-1-one is a halogenated derivative of the isoindolin-1-one core structure, characterized by an iodine substituent at the 7-position. Isoindolin-1-one derivatives are bicyclic compounds featuring a fused benzene ring and a five-membered lactam ring, making them versatile scaffolds in medicinal chemistry and organic synthesis. The iodine atom introduces unique electronic and steric properties, distinguishing it from analogs with smaller or less polarizable substituents. While direct experimental data on this compound is sparse in the provided evidence, its chemical behavior and applications can be inferred from structurally related isoindolin-1-one derivatives, such as methoxy-, amino-, nitro-, and halogen-substituted compounds .
Properties
Molecular Formula |
C8H4INO |
|---|---|
Molecular Weight |
257.03 g/mol |
IUPAC Name |
7-iodoisoindol-1-one |
InChI |
InChI=1S/C8H4INO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-4H |
InChI Key |
RPMMKXHYYBDCHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=O)N=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoisoindol-1-one typically involves the iodination of isoindolinone precursors. One common method is the electrophilic iodination of isoindolinone using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Iodoisoindol-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form isoindolinone derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the formation of isoindoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Isoindolinone derivatives with various functional groups.
Oxidation Reactions: Isoindolinone derivatives with higher oxidation states.
Reduction Reactions: Isoindoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Iodoisoindol-1-one involves its interaction with specific molecular targets and pathways. The iodine atom enhances the compound’s ability to form halogen bonds with biological targets, leading to increased binding affinity and specificity. The compound may inhibit key enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Reactivity
The 7-position substituent significantly influences the compound’s electronic and steric properties:
- 7-Iodoisoindol-1-one: Electron-withdrawing effect: Iodine’s electronegativity (2.66) and polarizability alter the aromatic ring’s electron density, enhancing electrophilic substitution reactivity at adjacent positions. Steric bulk: The large atomic radius of iodine (140 pm) may hinder sterically sensitive reactions, such as intramolecular cyclizations.
7-Methoxyisoindolin-1-one :
- 7-Amino-1-isoindolinone: The amino group (-NH₂) is strongly electron-donating, enabling hydrogen bonding and participation in condensation reactions. Potential applications in bioactive molecule synthesis .
- 7-Nitroisoindolin-1-one: The nitro group (-NO₂) is strongly electron-withdrawing, deactivating the ring and making it a precursor for reduction to amino derivatives .
Physical and Chemical Properties
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Applications |
|---|---|---|---|---|---|
| This compound* | Iodine (7-position) | C₈H₆INO | ~258.9 | N/A | Synthetic intermediate for couplings |
| 7-Methoxyisoindolin-1-one | Methoxy (7-position) | C₉H₉NO₂ | 163.17 | 934389-18-1 | Pharmaceutical intermediate |
| 6-Amino-7-fluoroisoindolin-1-one | Amino (6), Fluoro (7) | C₈H₆FN₂O | 178.14 | 1036389-20-4 | Undisclosed (SDS available) |
| 7-Nitroisoindolin-1-one | Nitro (7-position) | C₈H₆N₂O₃ | 194.14 | N/A | Precursor for amine synthesis |
| 5-Bromo-7-fluoroisoindolin-1-one | Bromo (5), Fluoro (7) | C₈H₅BrFNO | 230.03 | 957346-37-1 | Halogenated intermediate |
| 7-Amino-4-chloroisoindolin-1-one | Amino (7), Chloro (4) | C₈H₇ClN₂O | 198.61 | N/A | Bioactive molecule synthesis |
*Inferred data for this compound based on structural analogs.
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